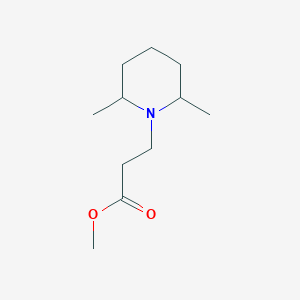

Methyl 3-(2,6-dimethylpiperidin-1-yl)propanoate

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2,6-dimethylpiperidin-1-yl)propanoate typically involves the esterification of 3-(2,6-dimethylpiperidin-1-yl)propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is conducted in large reactors with precise control over temperature and pressure to optimize yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-(2,6-dimethylpiperidin-1-yl)propanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products

Oxidation: The major product is 3-(2,6-dimethylpiperidin-1-yl)propanoic acid.

Reduction: The major product is 3-(2,6-dimethylpiperidin-1-yl)propanol.

Substitution: The products vary depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Synthesis and Derivatives

Methyl 3-(2,6-dimethylpiperidin-1-yl)propanoate can be synthesized through various methods, often involving the reaction of piperidine derivatives with propanoic acid esters. Its structure allows for modifications that can enhance its biological activity or alter its pharmacokinetic properties. For instance, derivatives of this compound have been explored for their activity as antiarrhythmic agents and anticonvulsants .

Pharmacological Applications

Antiarrhythmic Properties

Research indicates that compounds similar to this compound exhibit significant antiarrhythmic effects. In studies involving animal models, these compounds demonstrated the ability to reduce ectopic beats in the heart, suggesting potential use in treating arrhythmias . The mechanism appears to involve modulation of ion channels or receptors associated with cardiac rhythm.

Anticonvulsant Activity

The compound has also been investigated for its anticonvulsant properties. Studies have shown that certain derivatives can inhibit convulsive activity in animal models, possibly through their action on neurotransmitter systems involved in seizure activity . This makes it a candidate for further development in epilepsy treatment.

Case Study 1: Antiarrhythmic Activity

In a controlled study involving unanesthetized dogs, this compound was administered intravenously. The results indicated a marked reduction in ventricular arrhythmia when dosed at levels of 5 to 20 mg per kilogram. The compound was deemed active if it produced at least a 25% reduction in ectopic beats over a sustained period .

Case Study 2: Anticonvulsant Efficacy

Another study focused on the anticonvulsant effects of derivatives of this compound. The research involved administering these compounds to rat models induced with seizures. The findings revealed significant inhibition of seizure activity compared to control groups, highlighting the potential therapeutic application of this compound in managing epilepsy .

Pharmacokinetics and Bioavailability

Pharmacokinetic studies have assessed the bioavailability of this compound in various animal models. Results indicate that oral bioavailability ranges from 50% to 100%, with effective plasma concentrations maintained over dosing intervals. This suggests that the compound can be effectively absorbed and utilized by the body when administered orally .

Wirkmechanismus

The mechanism of action of Methyl 3-(2,6-dimethylpiperidin-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,6-Dimethylpiperidine: A related compound with similar structural features but different functional groups.

3-(2,6-Dimethylpiperidin-1-yl)propanoic acid: The carboxylic acid analog of Methyl 3-(2,6-dimethylpiperidin-1-yl)propanoate.

Uniqueness

This compound is unique due to its ester functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable in various research and industrial applications .

Biologische Aktivität

Methyl 3-(2,6-dimethylpiperidin-1-yl)propanoate is a compound characterized by its unique piperidine structure and various biological activities. This article delves into its synthesis, biological applications, and potential therapeutic effects, supported by relevant studies and data.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 199.3 g/mol. The compound features a piperidine ring with methyl groups at the 2 and 6 positions, which significantly influences its chemical reactivity and biological interactions.

Synthesis Methods

The synthesis of this compound typically involves:

- Reagents : The reaction often employs piperidine derivatives and methyl acrylate.

- Conditions : A base such as sodium hydride or potassium carbonate is used to facilitate nucleophilic addition.

- Scale-Up : Industrial production may involve optimized reaction conditions for higher yield and purity through techniques like distillation and recrystallization.

Biological Applications

This compound has been explored for various biological activities:

1. Anticancer Activity

Piperidine derivatives, including this compound, have shown potential in cancer therapy. Research indicates that certain piperidine-based compounds can induce apoptosis in cancer cells and inhibit tumor growth. For instance, compounds derived from similar structures have demonstrated cytotoxic effects in various cancer cell lines .

2. Neuropharmacology

The piperidine moiety is prevalent in many pharmacologically active compounds targeting the central nervous system (CNS). This compound may influence neurotransmitter pathways, potentially offering therapeutic effects in conditions like Alzheimer's disease and other neurodegenerative disorders .

The biological activity of this compound is likely mediated through:

- Interaction with Receptors : The compound may interact with neurotransmitter receptors, influencing signaling pathways critical for cellular function.

- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways, contributing to its therapeutic effects .

Case Study: Anticancer Activity

A study investigating the anticancer properties of piperidine derivatives found that certain compounds exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin. The structure–activity relationship highlighted the importance of specific substitutions on the piperidine ring for enhanced activity .

Pharmacokinetics

Pharmacokinetic studies have shown that compounds similar to this compound can achieve high oral bioavailability and maintain effective concentrations in target tissues over time. This suggests potential for effective dosing regimens in therapeutic applications .

Comparative Analysis

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Methyl 4-piperidinoacetate | Piperidine ring at position 4 | Different substitution affecting activity |

| Methyl 2-piperidinoacetate | Piperidine ring at position 2 | Varying biological activities due to structural changes |

| Methyl 3-(2-methylpiperidin-1-yl)propanoate | Contains methyl group on piperidine | Distinct pharmacokinetic properties |

This compound stands out due to its specific substitution pattern on the piperidine ring, which may lead to unique biological activities compared to structurally similar compounds.

Eigenschaften

IUPAC Name |

methyl 3-(2,6-dimethylpiperidin-1-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-9-5-4-6-10(2)12(9)8-7-11(13)14-3/h9-10H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQTQTYMJDRTYQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1CCC(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801264740 | |

| Record name | Methyl 2,6-dimethyl-1-piperidinepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801264740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16490-92-9 | |

| Record name | Methyl 2,6-dimethyl-1-piperidinepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16490-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,6-dimethyl-1-piperidinepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801264740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.